3-Oxocholic acid

Enzyme kinetics Bile acid metabolism 3α-hydroxysteroid dehydrogenase

Cholic acid competes with 3-oxocholic acid at 3α-HSD, distorting Km/Vmax. Researchers require the authentic 3-oxo substrate for valid kinetic parameters under physiological pH/NADPH conditions. • Kinetically relevant 3α-HSD probe; eliminates cholic acid competitive inhibition artifacts • Differential serum biomarker elevated post-ileal transposition; essential for surgical metabolism studies • Validated standard for LC-MS quantitation of Prevotella-driven chemotherapy resistance pathways • Probe for indomethacin-3α-HSD inhibition screening in hepatobiliary transport models • ≥98% purity; ready-to-ship globally from stock

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 2304-89-4
Cat. No. B033403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocholic acid
CAS2304-89-4
Synonyms(5β,7α,12α)-7,12-Hydroxy-3-oxo-cholan-24-oic Acid;  7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid;  7α,12α-Dihydroxy-3-oxo-5β-cholanic Acid;  7α,12α-Dihydroxy-3-keto-5β-cholanoic Acid;  7α,12α-Dihydroxy-3-oxo-5β-chol-24-oic Acid;  7α,12α-Dihydroxy-3-oxo-5β
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
InChIInChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
InChIKeyOEKUSRBIIZNLHZ-DJDNIQJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocholic Acid: Redox Metabolism & Biomarker Research


3-Oxocholic acid is a 3-oxo derivative of cholic acid, classified as a secondary bile acid and dihydroxy-5β-cholanic acid [1]. It is formed primarily through the oxidation of cholic acid by gut bacteria such as Clostridium perfringens and serves as a key intermediate in the enterohepatic cycling of bile acids [2]. The compound is a substrate for 3α-hydroxysteroid dehydrogenase, which stereospecifically reduces it back to cholic acid in the liver [3].

Why Cholic Acid Cannot Substitute for 3-Oxocholic Acid


3-Oxocholic acid occupies a unique metabolic node at the intersection of microbial transformation and hepatic reduction. The 3-oxo modification fundamentally alters its interaction with key enzymes and transporters compared to parent cholic acid. The compound is not merely an oxidized form of cholic acid but rather a distinct chemical entity with differential substrate specificity for 3α-hydroxysteroid dehydrogenase, a distinct dependence on reductive metabolism for biliary clearance, and a unique association with pathological states such as post-surgical metabolic adaptation and chemotherapy resistance [1][2]. Generic substitution with cholic acid or other primary/secondary bile acids would fail to recapitulate the redox-dependent metabolic dynamics and biomarker signatures that define 3-oxocholic acid's research value.

Quantitative Evidence vs. Analogs


3α-HSD Substrate vs. Inhibitor Dynamics

The Michaelis constant (Km) for the reduction of 3-oxocholic acid by purified rat liver 3α-hydroxysteroid dehydrogenase (3α-HSD-I) falls within the range of 1–2 µM, indicating high-affinity substrate binding. In the same assay system, cholic acid competitively inhibited the reduction of 3-oxocholic acid, demonstrating that the two compounds occupy the same catalytic site but with distinct functional consequences—cholic acid as an inhibitor and 3-oxocholic acid as the preferred substrate in the reductive direction [1]. The enzyme exhibits a marked preference for NADPH and functions predominantly as a reductase at physiological pH 7.0, with the reverse (oxidative) reaction being negligible under normal redox conditions.

Enzyme kinetics Bile acid metabolism 3α-hydroxysteroid dehydrogenase

Hepatic Clearance Sensitive to 3α-HSD Inhibition

In the isolated perfused rat liver, a tracer dose of 3-oxocholic acid underwent rapid reduction and biliary excretion predominantly as taurocholic acid, with only 1.1% of the administered dose recovered in the caval (venous) outflow—nearly all appearing within the first 5 minutes. When the same experiment was conducted under continuous infusion of indomethacin (50 µM), a competitive inhibitor of 3α-HSD, the caval recovery of the dose rose to 14%, with 10% appearing in the first 5 minutes mainly as unmetabolized 3-oxocholic acid [1]. This ~13-fold increase in spillover into the circulation upon enzyme inhibition reveals that 3-oxocholic acid clearance is uniquely dependent on reductive metabolism, in contrast to primary bile acids such as cholic acid, which can be directly conjugated and excreted without prior reduction.

Hepatic metabolism Biliary excretion Indomethacin inhibition

Selective Elevation After Ileal Transposition Surgery

In a non-targeted serum metabolomics study of Goto-Kakizaki diabetic rats, 3-oxocholic acid was identified as one of ten significantly altered serum metabolites six weeks after ileal transposition (IT) surgery compared to Sham-IT controls. Serum levels of 3-oxocholic acid were increased in the IT group, while other major bile acids such as cholic acid and deoxycholic acid were not among the differential metabolites identified, suggesting a selective elevation linked to post-surgical metabolic adaptation [1]. The specificity of the 3-oxocholic acid response, in the context of unchanged primary bile acid profiles, highlights its unique biomarker signature for gut microbial-host metabolic interaction following intestinal surgery.

Metabolomics Biomarker Ileal transposition surgery

Gut Microbiota–Driven FOLFOX Resistance

In a mouse model of colon cancer (CT-26 cell line), FOLFOX treatment led to an increase in Prevotella abundance and a concomitant elevation of 3-oxocholic acid. The elevated 3-oxocholic acid was functionally associated with significantly enhanced expression of P-EGFR, P-ERK, c-MYC, and LOX, ultimately reducing the anti-cancer efficacy of FOLFOX [1]. This specific metabolite–chemotherapy interaction has not been reported for the parent compound cholic acid or for major secondary bile acids such as deoxycholic acid, positioning 3-oxocholic acid as a distinct microbial metabolite with potential antagonistic effects on oxaliplatin-based regimens.

Chemotherapy resistance FOLFOX Gut microbiota Colon cancer

3-Oxocholic Acid Application Scenarios


3α-HSD Enzymatic Activity Assays

3-Oxocholic acid is the authentic reductive substrate for measuring 3α-HSD activity. Unlike cholic acid, which acts as a competitive inhibitor of this reaction, 3-oxocholic acid provides the kinetically relevant probe for determining reductase activity under physiological pH and NADPH conditions. Researchers studying bile acid redox enzymology, drug-induced inhibition of bile acid clearance, or indomethacin–enzyme interactions require the 3-oxo substrate to obtain valid kinetic parameters such as Km and Vmax [1].

Biomarker Discovery in Metabolic Surgery

3-Oxocholic acid is a serum metabolite that is selectively elevated after ileal transposition surgery in diabetic rats, distinguishing it from other bile acids that remain unchanged. This makes it a specific biomarker candidate for monitoring gut microbial–host metabolic crosstalk following intestinal surgery. Metabolomics laboratories and contract research organizations conducting surgical metabolism studies should incorporate 3-oxocholic acid as a standard to ensure accurate quantitation of this differential metabolite [1].

Gut Microbiota–Chemotherapy Interactions in Colon Cancer

3-Oxocholic acid is uniquely associated with reduced FOLFOX efficacy through Prevotella-driven microbial metabolism and downstream activation of the EGFR/ERK/c-MYC pathway. Researchers investigating the role of gut microbiota-derived metabolites in chemotherapy resistance need authentic 3-oxocholic acid to validate LC-MS-based metabolomic findings, perform functional reconstitution experiments, and develop intervention strategies targeting microbial bile acid metabolism [1].

Hepatic Drug–Bile Acid Interaction Studies

The exquisite sensitivity of 3-oxocholic acid hepatic clearance to indomethacin-mediated 3α-HSD inhibition—shifting caval recovery from 1.1% to 14%—makes it a valuable tracer for evaluating drug–bile acid interaction potential. Pharmaceutical development programs assessing hepatobiliary transport effects of new chemical entities can use 3-oxocholic acid as a probe substrate in perfused liver or hepatocyte models to detect 3α-HSD or transport inhibition liabilities that would be invisible using cholic acid or its conjugates [1].

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